molecular formula C17H17BrN2O5 B2785782 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide CAS No. 905672-21-1

5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide

Cat. No.: B2785782
CAS No.: 905672-21-1
M. Wt: 409.236
InChI Key: QSLTZBIWWAGAAL-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Furan Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the furan ring to the pyrrolidinone core.

    Final Amidation: The carboxylic acid group of the furan ring is converted to the carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3,4-dimethoxyphenyl)-2-furamide
  • 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide stands out due to its unique combination of a bromine atom, a furan ring, and a pyrrolidinone moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-23-12-4-3-11(8-14(12)24-2)20-9-10(7-16(20)21)19-17(22)13-5-6-15(18)25-13/h3-6,8,10H,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLTZBIWWAGAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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